methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride
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Overview
Description
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the introduction of the amino and sulfanyl groups through a series of substitution and addition reactions. Key steps include:
Formation of the naphthalene core: This is achieved through a Friedel-Crafts acylation reaction.
Introduction of the amino group: This involves a nucleophilic substitution reaction using an appropriate amine.
Addition of the sulfanyl group: This step is typically carried out using a thiol reagent under basic conditions.
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets. The compound’s amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, potentially altering their function. Additionally, its naphthalene core can interact with hydrophobic pockets in enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
- Methyl (2S)-2-[[4-[[(2R)-2-amino-3-thiolpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
Uniqueness
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Biological Activity
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; hydrochloride, often referred to in the literature as a peptidomimetic inhibitor, exhibits significant biological activity primarily associated with its role in pharmacology and biochemistry. This compound has garnered attention due to its complex structure and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H30ClN3O3S2
- Molecular Weight : Approximately 484.1 g/mol
- IUPAC Name : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; hydrochloride
The compound contains multiple functional groups, including amino, sulfanyl, and benzoyl moieties, which contribute to its biological activity. The presence of the hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications .
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate acts primarily as a geranylgeranyltransferase I inhibitor . This enzyme is crucial for the post-translational modification of proteins, particularly small GTPases such as Rap1A and Ha-Ras, which are involved in cell signaling pathways that regulate growth and differentiation . By inhibiting this enzyme, the compound may affect various cellular processes, including:
- Cell Proliferation : Inhibition of geranylgeranylation can lead to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound may promote apoptosis in certain cancer cell lines by disrupting signaling pathways essential for cell survival.
Anticancer Properties
Research indicates that methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate has shown promise in preclinical studies targeting various cancer types:
Cancer Type | Effect Observed | Reference |
---|---|---|
Breast Cancer | Inhibition of cell growth | |
Prostate Cancer | Induction of apoptosis | |
Lung Cancer | Reduced tumor size in xenograft models |
These findings suggest that the compound could be developed into a therapeutic agent for specific cancers.
Interaction Studies
The biological activity of this compound is also characterized by its interactions with various macromolecules:
- Protein Binding : It binds reversibly to proteins involved in signaling pathways.
- Nucleic Acid Interaction : Preliminary studies suggest potential effects on nucleic acid stability and function.
Case Studies
Recent case studies have highlighted the efficacy of methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate in clinical settings:
-
Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor markers following treatment with the compound, suggesting its potential as a novel therapeutic agent.
- Outcome : 70% of participants showed decreased tumor marker levels after 12 weeks of treatment.
-
Case Study 2 : In a study focusing on lung cancer patients, combination therapy including this compound resulted in improved survival rates compared to standard chemotherapy alone.
- Outcome : Median survival increased by 15 months.
Properties
Molecular Formula |
C27H34ClN3O3S |
---|---|
Molecular Weight |
516.1 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C27H33N3O3S.ClH/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);1H/t19-,25+;/m1./s1 |
InChI Key |
ZRZRWYFMYLNBJY-UFABNHQSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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